molecular formula C9H10O2S B6252565 2-methoxy-4-(methylsulfanyl)benzaldehyde CAS No. 15345-40-1

2-methoxy-4-(methylsulfanyl)benzaldehyde

Cat. No.: B6252565
CAS No.: 15345-40-1
M. Wt: 182.2
InChI Key:
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Description

2-methoxy-4-(methylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C9H10O2S. It has a molecular weight of 182.24 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole, involves the use of this compound . Two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid have been developed using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10O2S/c1-11-9-5-8(12-2)4-3-7(9)6-10/h3-6H,1-2H3 . The InChI key is REXVKPKYKSEXRG-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis of Sulmazole and Isomazole, this compound is used in the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or POCl3 . The resulting methylsulfanyl derivatives are then oxidized with m-chloroperbenzoic or peracetic acid to provide the target compounds .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Mechanism of Action

While the specific mechanism of action of 2-methoxy-4-(methylsulfanyl)benzaldehyde is not mentioned in the search results, it is used in the synthesis of Sulmazole and Isomazole, which are cardiotonic drugs .

Safety and Hazards

The safety information for 2-methoxy-4-(methylsulfanyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-4-(methylsulfanyl)benzaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-methylthiophenol", "2-bromo-4-methoxybenzaldehyde", "sodium hydride", "dimethylformamide", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-methylthiophenol is reacted with sodium hydride in dimethylformamide to form 4-methylthiophenol sodium salt.", "Step 2: 2-bromo-4-methoxybenzaldehyde is reacted with the 4-methylthiophenol sodium salt in the presence of acetic acid to form 2-methoxy-4-(methylsulfanyl)benzaldehyde.", "Step 3: The crude product is purified by recrystallization from ethanol or by column chromatography using ethyl acetate as the eluent.", "Step 4: The final product is obtained as a yellow solid with a melting point of 60-62°C." ] }

CAS No.

15345-40-1

Molecular Formula

C9H10O2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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